Gliadin peptide A (206-217) is derived from gliadin, a major storage protein found in wheat. It is part of the gluten protein family and is specifically linked to celiac disease, an autoimmune disorder triggered by the ingestion of gluten in genetically predisposed individuals. The peptide sequence is SGQGSFQPSQQN, corresponding to amino acid residues 206 to 217 of the alpha-gliadin protein. This peptide has been identified as a critical T cell stimulatory epitope recognized by T cells in patients with celiac disease, particularly in association with the HLA-DQ8 and HLA-DQ2.5 alleles .
The synthesis of gliadin peptides typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides in a controlled manner. In SPPS, the peptide chain is built step-by-step on a solid support, allowing for the sequential addition of protected amino acids. The synthesis parameters include:
The molecular structure of gliadin peptide A (206-217) can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. The peptide adopts a flexible conformation due to its relatively short length, which allows it to interact with major histocompatibility complex (MHC) molecules effectively. The specific sequence SGQGSFQPSQQN contains several polar and hydrophobic residues that influence its binding affinity to MHC class II molecules like HLA-DQ8. This interaction is crucial for T cell receptor recognition .
Gliadin peptides undergo various chemical reactions that are significant for their biological activity:
The mechanism of action for gliadin peptide A (206-217) involves its presentation by antigen-presenting cells through MHC class II molecules. Upon binding:
The physical and chemical properties of gliadin peptide A include:
Gliadin peptide A (206-217) has several scientific applications:
Gliadin peptide A (206–217) is a defined 12-amino acid fragment with the primary sequence Leu-Gly-Gln-Gly-Ser-Phe-Arg-Pro-Ser-Gln-Gln-Asn (LGQGSFRPSQQN) and the molecular formula C~55~H~87~N~19~O~19~. It has a molecular weight of 1,318.4 Da and a CAS registry number of 115288-29-4 [1] [7]. Structurally, it belongs to the α-gliadin family of wheat storage proteins, characterized by high proline (13.5%) and glutamine (35.3%) content. These residues confer protease resistance due to:
Key motifs within the peptide include 206-Gln-Gly-Ser-Phe-212 and 213-Arg-Pro-Ser-Gln-Gln-Asn-217. The latter contains the PSQQ motif (positions 213–216), identified as critical for both toxicity and immunogenicity in Coeliac Disease [9]. The peptide’s solubility in alcohol-water solutions aligns with typical prolamin characteristics [4]. Table 1 summarizes core biochemical properties:
Table 1: Biochemical Properties of Gliadin Peptide A (206–217)
Property | Value |
---|---|
Amino Acid Sequence | LGQGSFRPSQQN |
Molecular Formula | C~55~H~87~N~19~O~19~ |
Molecular Weight | 1,318.4 Da |
CAS Registry Number | 115288-29-4 |
Key Structural Motifs | PSQQ (positions 213–216) |
Proline/Glutamine Content | 16.7% Proline, 33.3% Glutamine |
Solubility Class | Alcohol-soluble prolamin |
The peptide’s role in Coeliac Disease was first experimentally established in the 1980s–1990s through in vitro and ex vivo toxicity assays:
This peptide’s discovery underscored the multifactorial nature of gluten toxicity, where discrete sequences drive distinct pathological mechanisms in Coeliac Disease [2] [9].
Gliadin peptide A (206–217) exhibits immunodominant characteristics in HLA-DQ8-positive Coeliac Disease patients, defined by its potent activation of disease-specific T-cell responses:
Table 2 contrasts its features with other Coeliac Disease epitopes:Table 2: Immunological Characteristics of Gliadin Peptide A (206–217) vs. Other Epitopes
Feature | Gliadin A (206–217) | 33-mer (α2-gliadin) | DQ2.5-glia-α1 |
---|---|---|---|
Amino Acid Sequence | LGQGSFRPSQQN | LQLQPFPQPQLPYPQPQLPYPQPQPF | PFPQPELPY |
HLA Restriction | HLA-DQ8 | HLA-DQ2.5 | HLA-DQ2.5 |
T-cell Response Onset | Early (post-gluten challenge) | Delayed | Variable |
Epitope Prevalence | >80% in HLA-DQ8+ patients | ~90% in HLA-DQ2.5+ patients | ~75% in HLA-DQ2.5+ patients |
Key Motif | PSQQ | PFPQPELPY | PFPQPELPY |
The peptide’s duality—acting as both a direct toxin and an immunodominant epitope—exemplifies its central role in Coeliac Disease pathogenesis. Its protease-resistant core facilitates intact passage to the lamina propria, where tissue transglutaminase-mediated deamidation enhances HLA-DQ8 binding and subsequent T-cell activation [2] [4] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8